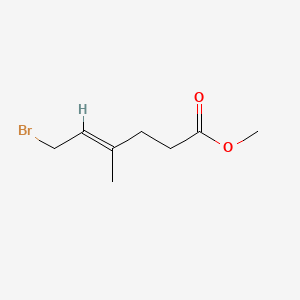

6-Bromo-4-methyl-4-hexenoic acid methyl ester

Description

6-Bromo-4-methyl-4-hexenoic acid methyl ester (C₈H₁₁BrO₂) is an α,β-unsaturated ester featuring a bromine substituent at the 6-position and a methyl group at the 4-position of a six-carbon chain. The conjugated double bond between C4 and C5 enhances its reactivity in electrophilic additions and cycloadditions, making it valuable in organic synthesis and pharmaceutical intermediates . Its bromine atom introduces steric and electronic effects that influence solubility, stability, and interactions with biological targets.

Properties

Molecular Formula |

C8H13BrO2 |

|---|---|

Molecular Weight |

221.09 g/mol |

IUPAC Name |

methyl (E)-6-bromo-4-methylhex-4-enoate |

InChI |

InChI=1S/C8H13BrO2/c1-7(5-6-9)3-4-8(10)11-2/h5H,3-4,6H2,1-2H3/b7-5+ |

InChI Key |

PIJFWZZQZKZLQP-FNORWQNLSA-N |

Isomeric SMILES |

C/C(=C\CBr)/CCC(=O)OC |

Canonical SMILES |

CC(=CCBr)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthesis Overview

The synthesis of 6-Bromo-4-methyl-4-hexenoic acid methyl ester typically involves the bromination of hexenoic acid derivatives or bromination of related unsaturated hydrocarbons. The reaction conditions, reagents, and purification steps significantly influence the yield and purity of the product.

Key Synthesis Routes

Bromination of Unsaturated Esters

One common method for preparing this compound involves brominating an unsaturated methyl ester precursor. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position.

Reaction Details:

- Reagents: Unsaturated methyl ester (e.g., methyl hexenoate), bromine/NBS.

- Solvent: Non-polar solvents such as dichloromethane or chloroform.

- Conditions: Reaction conducted at low temperatures to avoid side reactions.

- Purification: The crude product is purified using column chromatography or recrystallization.

Esterification Followed by Bromination

In this method, hexenoic acid is first converted into its methyl ester via esterification, followed by bromination.

Reaction Steps:

- Esterification:

- React hexenoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).

- Heat under reflux to form the methyl ester.

- Bromination:

- Add bromine or NBS to the methyl ester under controlled conditions.

- Use a solvent such as acetone or dichloromethane for better solubility and reaction control.

Bromination Using Potassium Carbonate

A specific example involves the use of potassium carbonate in acetone as a base to facilitate the bromination process.

Experimental Conditions:

- Reagents: Potassium carbonate, acetone, and brominating agents.

- Procedure:

- Mix potassium carbonate with the starting material in acetone.

- Add bromine slowly while maintaining reflux for several hours.

- After completion, distill off acetone and extract the product with an organic solvent.

- Yield: High yields (~96%) have been reported under optimized conditions.

Key Parameters and Observations

| Parameter | Observations |

|---|---|

| Solvent Selection | Non-polar solvents like dichloromethane improve selectivity and solubility. |

| Temperature Control | Low temperatures prevent over-bromination and side reactions. |

| Reagent Stoichiometry | Excess bromine can lead to by-products; stoichiometric amounts are ideal. |

| Reaction Time | Prolonged reaction times may decrease yield due to decomposition. |

Challenges in Synthesis

- Regioselectivity: Ensuring selective bromination at the desired position requires precise control over reaction conditions.

- By-product Formation: Over-bromination or side reactions can lead to impurities that complicate purification.

- Purification Complexity: Some methods require advanced techniques like column chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-4-hexenoic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The double bond in the hexenoic acid backbone can be oxidized to form epoxides or diols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as water or ethanol.

Oxidation: Reagents like m-chloroperbenzoic acid (MCPBA) for epoxidation or osmium tetroxide for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of 6-hydroxy-4-methyl-4-hexenoic acid methyl ester, 6-amino-4-methyl-4-hexenoic acid methyl ester, or 6-thio-4-methyl-4-hexenoic acid methyl ester.

Oxidation: Formation of 6-bromo-4-methyl-4-hexenoic acid methyl ester epoxide or 6-bromo-4-methyl-4-hexenoic acid methyl ester diol.

Reduction: Formation of 6-bromo-4-methyl-4-hexenoic acid methyl alcohol.

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-4-methyl-4-hexenoic acid methyl ester has the following chemical properties:

- Molecular Formula : C₇H₁₃BrO₂

- CAS Number : 34124-29-3

- Molecular Weight : 209.09 g/mol

The structure of the compound features a bromine atom attached to a hexenoic acid chain, which contributes to its reactivity and utility in various chemical reactions.

Synthetic Applications

1. Precursor in Organic Synthesis

6-Bromo-4-methyl-4-hexenoic acid methyl ester serves as a valuable precursor in the synthesis of various complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, making it useful in creating more complex structures.

2. Synthesis of Pharmaceuticals

This compound has been utilized in the synthesis of pharmacologically active compounds, such as vigabatrin, an antiepileptic drug. The synthetic pathway involves converting the bromide into amine derivatives through nucleophilic substitution, which is crucial for developing new therapeutic agents .

Case Study 1: Synthesis of Vigabatrin

In a study published by MDPI, researchers explored the synthesis of vigabatrin using glycal chemistry, where 6-bromo derivatives were essential intermediates. The successful incorporation of amino groups from 6-bromo derivatives demonstrated the compound's utility in pharmaceutical synthesis .

Case Study 2: Reaction Mechanisms

Research indicates that the reactivity of 6-bromo-4-methyl-4-hexenoic acid methyl ester can be influenced by steric factors and the electronic environment of substituents on the hexenoic chain. For example, studies have shown that bulky groups can hinder reactions at the bromide site, necessitating alternative synthetic pathways .

Applications in Material Science

1. Polymer Chemistry

The compound's ability to undergo polymerization reactions makes it a candidate for developing new materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

2. Cosmetic Formulations

In cosmetic science, derivatives of 6-bromo-4-methyl-4-hexenoic acid methyl ester have been studied for their potential use as emulsifiers or stabilizers in formulations due to their surfactant properties .

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-4-hexenoic acid methyl ester depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the double bond in the hexenoic acid backbone is targeted by oxidizing agents, leading to the formation of epoxides or diols. The ester group can be reduced to an alcohol through the transfer of hydride ions from reducing agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

(a) 4-Bromo-3-oxo-pentanoic Acid Methyl Ester (C₆H₇BrO₃)

- Structure : A five-carbon chain with a ketone (C3) and bromine (C4).

- Reactivity : The ketone group increases susceptibility to nucleophilic attacks, unlike the α,β-unsaturated system in the target compound.

- Applications : Used in ketone-based condensation reactions .

(b) 6-Bromo-4-indolecarboxylic Acid Methyl Ester (C₁₀H₈BrNO₂)

- Structure : An indole ring substituted with bromine and a methyl ester.

- Reactivity : Aromatic indole core enables participation in electrophilic substitution, contrasting with the aliphatic chain of the target compound.

- Applications: Potential in medicinal chemistry due to indole’s prevalence in bioactive molecules .

(c) Methyl 4-Bromoquinoline-6-carboxylate (C₁₁H₈BrNO₂)

- Structure: Quinoline heterocycle with bromine and ester groups.

- Reactivity: The electron-deficient quinoline ring facilitates metal-catalyzed cross-coupling reactions.

- Applications : Intermediate in synthesizing antimalarial or anticancer agents .

(d) Myristoleic Acid Methyl Ester (C₁₅H₂₈O₂)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Organic Solvents) | Stability Notes |

|---|---|---|---|---|

| 6-Bromo-4-methyl-4-hexenoic acid methyl ester | 213.08 | α,β-unsaturated ester, Br | High in DCM, THF | Sensitive to light/moisture |

| 4-Bromo-3-oxo-pentanoic acid methyl ester | 207.03 | Ketone, Br | Moderate in ethanol | Stabilized by ketone resonance |

| Myristoleic acid methyl ester | 240.38 | Unsaturated fatty acid ester | High in hexane | Oxidizes over time |

| 6-Bromo-4-indolecarboxylic acid methyl ester | 254.08 | Indole, Br, ester | Moderate in DMSO | Air-sensitive |

Biological Activity

6-Bromo-4-methyl-4-hexenoic acid methyl ester is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular formula of 6-Bromo-4-methyl-4-hexenoic acid methyl ester is . It features a bromine atom at the sixth position and a methyl ester functional group, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H15BrO2 |

| Molecular Weight | 235.12 g/mol |

| IUPAC Name | 6-Bromo-4-methyl-4-hexenoic acid methyl ester |

| SMILES | CCOC(=O)C=C(C)C(Br)C |

Antimicrobial Activity

Research has indicated that compounds similar to 6-Bromo-4-methyl-4-hexenoic acid methyl ester exhibit significant antimicrobial properties. In particular, studies have shown that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of hexenoic acids possess strong antibacterial activity due to their ability to disrupt bacterial cell membranes .

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. The presence of the double bond in the hexenoic structure may contribute to its ability to scavenge free radicals. A study on related compounds found that they effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

The biological activity of 6-Bromo-4-methyl-4-hexenoic acid methyl ester can be attributed to several mechanisms:

- Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Radical Scavenging : The compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies

- Antibacterial Activity Study : A recent investigation assessed the antibacterial efficacy of various hexenoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 6-Bromo-4-methyl-4-hexenoic acid methyl ester exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as a broad-spectrum antimicrobial agent .

- Antioxidant Efficacy Assessment : In a comparative study, the antioxidant capacity of 6-Bromo-4-methyl-4-hexenoic acid methyl ester was evaluated using DPPH and ABTS radical scavenging assays. The compound demonstrated significant scavenging activity with IC50 values of 25 µg/mL for DPPH and 30 µg/mL for ABTS, indicating strong potential for use in formulations aimed at reducing oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.